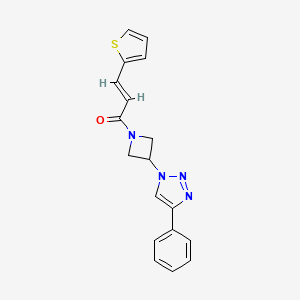![molecular formula C16H19N3O B2713282 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole CAS No. 2411250-69-4](/img/structure/B2713282.png)
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole, also known as CBMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The purpose of
Mecanismo De Acción
The mechanism of action of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is not fully understood, but it has been reported to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has also been reported to have an effect on the expression of certain genes involved in cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been reported to have various biochemical and physiological effects. In vitro studies have shown that 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has anti-inflammatory and anti-cancer properties. In vivo studies have shown that 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has neuroprotective effects and can improve cognitive function. However, more studies are needed to fully understand the biochemical and physiological effects of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is that it is relatively easy to synthesize using the method described above. 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole also has potential applications in various fields, which makes it a versatile compound for scientific research. However, one limitation of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole. One direction is to further investigate its mechanism of action and how it interacts with other molecules in the body. Another direction is to study its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, more studies are needed to fully understand the potential applications of 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole in agriculture and material science.
Métodos De Síntesis
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole can be synthesized using a specific method that involves the reaction of 4-bromoanisole with cyclobutylamine, followed by the addition of 2-bromo-1-(4-methoxyphenyl)ethanone, and finally, the reaction with hydrazine hydrate. This method has been reported to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been reported to have potential applications in various fields such as medicine, agriculture, and material science. In medicine, 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been studied for its potential as an anti-inflammatory agent, as well as a potential treatment for cancer and neurodegenerative diseases. In agriculture, 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been studied for its potential as a pesticide and herbicide. In material science, 1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole has been studied for its potential as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
1-[4-[(1-cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-3-13(4-1)18-11-15(18)12-20-16-7-5-14(6-8-16)19-10-2-9-17-19/h2,5-10,13,15H,1,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMYNRFKDPUYGJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CC2COC3=CC=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1-((1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2713202.png)


![5-Fluoro-2-[(2-methylphenyl)methoxy]pyrimidine](/img/structure/B2713207.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2713211.png)
![1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2713212.png)

![5-((4-Fluorophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2713215.png)

![N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2713219.png)
![2-((2-(4-chlorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2713222.png)